2-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Medicinal chemistry Structure–activity relationship RORγ inverse agonist

2-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-75-9; molecular formula C22H22N2O4S2; MW 442.55 g/mol) is a fully synthetic small molecule belonging to the N-sulfonylated 1,2,3,4-tetrahydroquinoline chemotype. This compound class has been disclosed in patent literature as inhibitors of the retinoic acid receptor-related orphan receptor γ (RORγ/RORγt), a nuclear receptor implicated in Th17 cell differentiation and IL-17 production.

Molecular Formula C22H22N2O4S2
Molecular Weight 442.55
CAS No. 898429-75-9
Cat. No. B2712413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898429-75-9
Molecular FormulaC22H22N2O4S2
Molecular Weight442.55
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C22H22N2O4S2/c1-2-28-20-9-4-3-8-18(20)22(25)23-17-12-11-16-7-5-13-24(19(16)15-17)30(26,27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,23,25)
InChIKeyZMMFUIRDLZGMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-75-9): Structural Identity and Compound Class Assignment for Procurement Evaluation


2-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-75-9; molecular formula C22H22N2O4S2; MW 442.55 g/mol) is a fully synthetic small molecule belonging to the N-sulfonylated 1,2,3,4-tetrahydroquinoline chemotype . This compound class has been disclosed in patent literature as inhibitors of the retinoic acid receptor-related orphan receptor γ (RORγ/RORγt), a nuclear receptor implicated in Th17 cell differentiation and IL-17 production [1]. The compound features a 2-ethoxybenzamide substituent at the 7-position of the tetrahydroquinoline core and a thiophene-2-sulfonyl group at the 1-position, distinguishing it from other benzamide-substituted analogs within this series. Basic physicochemical properties are catalogued in chemical supplier databases, though publicly available biological assay data for this specific compound remain extremely limited .

Why In-Class Tetrahydroquinoline Sulfonamides Cannot Be Assumed Interchangeable with CAS 898429-75-9


Within the N-sulfonylated tetrahydroquinoline chemotype covered by US Patent 9,512,111 B2, even subtle variations in the benzamide substituent at the 7-position are known to dramatically alter RORγ inverse agonist potency, as demonstrated by extensive structure–activity relationship (SAR) data disclosed for closely related analogs [1]. The 2-ethoxy substitution pattern on the benzamide ring of CAS 898429-75-9 is distinct from the 4-ethoxy, 2-methoxy, 3-methoxy, halo-substituted, and unsubstituted benzamide analogs that populate this chemical series. In the absence of published head-to-head comparative biological data, the structural uniqueness of the ortho-ethoxy group—affecting both steric bulk and hydrogen-bond acceptor capacity at a position critical for target engagement—precludes any assumption of equivalent pharmacological behavior among these closely related compounds [1]. Therefore, procurement for structure–activity relationship studies, chemical probe development, or target validation efforts must treat CAS 898429-75-9 as a structurally distinct entity rather than a generic representative of the class.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Relative to Closest Analogs


Structural Differentiation: Ortho-Ethoxy Substituent versus Para-Ethoxy and Methoxy Analogs

CAS 898429-75-9 carries a 2-ethoxy substituent on the benzamide ring, contrasting with the 4-ethoxy positional isomer (CAS 898447-92-2) and the 2-methoxy analog (CAS 898429-80-6). While all three share the same core scaffold, the position and nature of the alkoxy group alter key molecular descriptors that influence target binding. Calculated AlogP for the 2-ethoxy compound is approximately 3.8, compared to ~3.5 for the 2-methoxy analog (difference of +0.3 log units, reflecting increased lipophilicity), and the topological polar surface area (tPSA) is identical among 2-ethoxy and 4-ethoxy isomers at ~84 Ų, but the vector of the ethoxy oxygen's hydrogen-bond acceptor capacity differs between ortho and para positions, which is expected to affect ligand–protein interaction geometry in the RORγ ligand-binding domain based on co-crystal structures of related tetrahydroquinoline sulfonamides [1]. No published head-to-head biological comparison exists for these three compounds.

Medicinal chemistry Structure–activity relationship RORγ inverse agonist

Class-Level RORγ Inverse Agonist Activity Context for the N-Sulfonylated Tetrahydroquinoline Series

The patent family US 9,512,111 B2 and related applications explicitly claim N-sulfonylated tetrahydroquinolines as inhibitors of RORγ activity, demonstrating that compounds within this structural class reduce IL-17 levels in cellular assays [1]. Contemporary research from other groups has confirmed that 1,2,3,4-tetrahydroquinoline derivatives bearing sulfonamide groups at the 1-position act as RORγ inverse agonists with sub-micromolar potency in GAL4-RORγ reporter gene assays [2]. Although the specific IC50 of CAS 898429-75-9 in RORγ assays has not been publicly disclosed, the compound's structural conformity to the pharmacophore model—specifically the thiophene-2-sulfonyl group at the 1-position and the benzamide at the 7-position—places it within the active scope of the claimed genus. Related tetrahydroquinoline sulfonamides have shown IC50 values ranging from nanomolar to low micromolar in RORγ biochemical and cellular assays [2].

RORγ Nuclear receptor Inverse agonist IL-17

Ligand Efficiency and Physicochemical Differentiation from Higher-Molecular-Weight RORγ Ligands

CAS 898429-75-9 has a molecular weight of 442.55 g/mol, placing it in the lower molecular weight range among RORγ inverse agonists containing the tetrahydroquinoline sulfonamide scaffold. For comparison, many advanced RORγt inverse agonists such as TAK-828F (MW ~520 g/mol) and other clinical-stage candidates exceed 500 g/mol [1]. The lower MW of CAS 898429-75-9 translates to a higher potential ligand efficiency (LE) if potency is confirmed, though this remains speculative without measured IC50 data. The compound's calculated ligand efficiency metrics (LE ≈ 0.25–0.35 assuming hypothetical IC50 range of 100 nM–10 µM) would be competitive with the class average [1]. Additionally, the compound contains no structural alerts for Pan-Assay Interference Compounds (PAINS) based on the thiophene-sulfonamide-tetrahydroquinoline scaffold.

Ligand efficiency Drug-likeness RORγ

Recommended Application Scenarios for 2-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in Scientific and Industrial Settings


RORγ/RORγt Chemical Probe Development and Target Validation

CAS 898429-75-9 is best deployed as a structurally distinct starting point or SAR probe within RORγ inverse agonist discovery programs. Its 2-ethoxy substitution pattern offers a differentiated hydrogen-bond acceptor geometry compared to the more common 4-substituted benzamide analogs, enabling exploration of vector-dependent binding interactions in the RORγ ligand-binding domain, as motivated by the class-level pharmacophore defined in US Patent 9,512,111 B2 [1].

Focused Library Synthesis for Th17-Mediated Inflammatory Disease Research

Given the established role of RORγt in Th17 cell differentiation and IL-17-driven pathologies (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis), this compound can serve as a core scaffold for parallel synthesis of focused compound libraries aimed at identifying novel RORγt inverse agonists [1]. Researchers should commission custom in vitro RORγ FRET or GAL4 reporter assays to establish potency before advancing to cellular Th17 polarization assays.

Comparative Metabolism and Physicochemical Profiling Studies

The ortho-ethoxy group provides a handle for comparative metabolic stability studies against para-ethoxy and methoxy analogs. In the absence of published data, procurement for in-house microsomal stability, CYP inhibition, and logD7.4 shake-flask determination is recommended to generate decision-quality ADME data [1] that can differentiate this compound for lead optimization campaigns.

Quote Request

Request a Quote for 2-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.